molecular formula C15H14ClNO B312369 N-(3-chlorophenyl)-3,4-dimethylbenzamide

N-(3-chlorophenyl)-3,4-dimethylbenzamide

Cat. No.: B312369
M. Wt: 259.73 g/mol
InChI Key: VYQSOFCKOQPAQB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzoyl ring. Benzamide derivatives are widely studied for applications ranging from flavor enhancers to agrochemicals, with structural variations dictating their functional roles .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)

InChI Key

VYQSOFCKOQPAQB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-chlorophenyl)-3,4-dimethylbenzamide with related benzamides:

Compound Name Substituents on Benzoyl Ring N-Substituent Molecular Weight (g/mol) Key Features
This compound 3-CH₃, 4-CH₃ 3-chlorophenyl ~287.8 (estimated) Likely high lipophilicity
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3-CH₃, 4-CH₃ 1-methoxy-4-methylpentan-2-yl 307.4 Umami flavor enhancer; rapid metabolism
N-(3-Chlorophenyl)benzamide None 3-chlorophenyl 231.7 Antiparallel N–H conformation; hydrogen-bonded chains
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide 3-Cl, 4-Cl 3-chloro-4-methylphenyl 314.6 Agrochemical applications
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-chlorophenethyl 304.7 Unspecified bioactivity

Key Observations :

  • Substituent Effects : The 3,4-dimethyl groups on the benzoyl ring (as in S9229) enhance steric bulk and lipophilicity compared to unsubstituted analogs like N-(3-chlorophenyl)benzamide. This may influence binding to biological targets or metabolic stability .
  • Conformational Differences : N-(3-chlorophenyl)benzamide adopts an antiparallel N–H conformation relative to the chloro substituent, stabilizing intermolecular hydrogen bonding. This contrasts with dichlorophenyl analogs, where steric effects may alter crystal packing .

Key Observations :

  • Bioactivity : S9229’s umami activity is attributed to its N-alkyl substituent and dimethylbenzamide core, enabling receptor interaction. In contrast, N-(3-chlorophenyl) derivatives with cyclopropane or furanyl groups (e.g., cyprofuram) exhibit pesticidal properties .
  • Structural vs. Functional Roles : While N-(3-chlorophenyl)benzamide serves as a crystallographic model, halogenated analogs like 3,4-dichloro-N-(3-chlorophenyl)benzamide may prioritize reactivity over receptor specificity .

Metabolic and Toxicological Profiles

Metabolism of S9229 :

  • Pathways : Hydroxylation (C-4 methyl group), demethylation, and glucuronidation are dominant. Over 90% of metabolites are phase I products, with <1% phase II glucuronides .
  • Species Differences : Rapid oxidative metabolism in both rat and human liver microsomes suggests low bioaccumulation risk .

Toxicological Data :

  • S9229: No significant toxicity in subchronic studies; classified as FEMA GRAS (Generally Recognized As Safe) for food use .
  • Chlorinated Analogs: Limited data, but compounds like cyprofuram require strict handling due to pesticidal activity .

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